4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide
Description
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by a benzene ring substituted with a methyl group at position 4, a nitro group at position 3, and an amide group linked to a 2-phenoxyethyl moiety.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-12-7-8-13(11-15(12)18(20)21)16(19)17-9-10-22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRIGQFZCYOWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 2-phenoxyethylamine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide is primarily investigated for its potential as a therapeutic agent. Notable applications include:
- Anticancer Activity : Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug. Studies have shown that it can induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Pharmaceutical Development
The compound serves as a lead structure in the development of new pharmaceuticals. Its modifications can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles. The following aspects are noteworthy:
- Structure-Activity Relationship (SAR) Studies : Researchers are exploring various analogs of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide to identify compounds with better efficacy or reduced toxicity.
- Formulation Development : The compound's solubility profile is being studied to improve formulation strategies for oral or injectable delivery systems.
Biological Research
The compound is also utilized in biological research for various applications:
- Biochemical Assays : It is used as a probe in assays aimed at understanding the interactions between small molecules and biological targets, such as enzymes or receptors.
- Mechanistic Studies : Investigations into how this compound interacts at the molecular level with cellular pathways contribute to a broader understanding of disease mechanisms.
Case Studies
Several case studies highlight the applications of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide:
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Anticancer Efficacy Study :
- A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis via mitochondrial pathways. The results indicated a dose-dependent response, with significant effects observed at higher concentrations.
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Anti-inflammatory Mechanism Exploration :
- Another research project focused on evaluating the anti-inflammatory properties of the compound in a murine model of arthritis. The findings suggested that treatment with 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide resulted in decreased levels of inflammatory markers and improved clinical scores.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond and phenoxyethyl group can facilitate binding to specific proteins or other biomolecules. These interactions can modulate biological pathways and result in various effects, depending on the context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis, and biological relevance.
Structural Analogues with Phenoxyethyl or Similar Side Chains
- 2-Hydroxy-N-(2-phenoxyethyl)benzamide (A41) : Structural Differences: The benzene ring has a hydroxyl group at position 2 instead of methyl and nitro groups. Synthesis: Synthesized via reaction of salicylic acid with 2-phenoxyethanamine under mild conditions (room temperature, overnight reaction), yielding a white solid after HPLC purification.
- 2-Amino-N-(2-phenoxyethyl)benzamide (A42) : Structural Differences: An amino group replaces the hydroxyl group at position 2. Implications: The amino group introduces basicity, which may influence pharmacokinetic properties like membrane permeability.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Structural Differences: The side chain is a 3,4-dimethoxyphenethyl group instead of phenoxyethyl. Implications: Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, relevant for central nervous system-targeted drugs.
Nitro-Substituted Benzamides
- 2-Nitro-N-(4-nitrophenyl)benzamide : Structural Differences: Features nitro groups at positions 2 (benzamide ring) and 4 (attached phenyl group). Implications: The dual nitro groups create strong electron-withdrawing effects, reducing aromatic ring reactivity. Crystallographic data (orthorhombic space group, dihedral angle of 82.32° between rings) suggest a non-planar conformation stabilized by intramolecular C–H···O bonds. This contrasts with the target compound, where the single nitro group may allow more flexibility.
- 4-Methyl-3-Nitro-N-(pyridin-2-ylmethyl)benzamide : Structural Differences: The amide nitrogen is linked to a pyridinylmethyl group instead of phenoxyethyl.
Benzamides with Bioactive Substituents
Sulfamoyl Benzamide Derivatives (Compounds 6, 7, 8, 10) :
- Structural Differences : Sulfamoyl groups replace the nitro and methyl substituents.
- Functional Insights : Molecular docking studies reveal H-bond interactions between the amide carbonyl and Arg63 in glucokinase, critical for antidiabetic activity. The target compound’s nitro group may similarly engage in dipole interactions or act as a hydrogen-bond acceptor.
Pyrrolizine-Benzamide Hybrids (e.g., Compound 16b) :
- Structural Differences : A trimethoxyphenyl moiety is fused to the benzamide core.
- Functional Insights : High tubulin-binding affinity (IC₅₀ = 1.2 µM for 16b) correlates with substituent electron-withdrawing effects. The target compound’s nitro group may similarly enhance binding to hydrophobic pockets in proteins.
Key Properties
- Solubility: The phenoxyethyl side chain likely increases hydrophobicity, whereas nitro and methyl groups reduce aqueous solubility compared to hydroxyl- or amino-substituted analogs.
- Stability : The nitro group may confer stability against enzymatic degradation, a feature exploited in prodrug design (e.g., ) .
Data Tables
Table 1: Structural Comparison of Benzamide Derivatives
Biological Activity
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₈N₂O₃
- CAS Number : 1105208-62-5
- Molecular Weight : 180.16 g/mol
The compound features a nitro group, a benzamide moiety, and a phenoxyethyl side chain, which contribute to its biological properties.
The biological activity of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide can be understood through its interaction with various biochemical pathways:
- Monoamine Neurotransmitter Modulation : Similar compounds have been shown to interact with monoamine neurotransmitters, suggesting that this compound may also influence mood and behavior through neurotransmitter modulation.
- Inhibition of Enzymatic Activity : Nitrobenzamide derivatives are known to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which play roles in inflammation and pain pathways .
- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties by generating reactive intermediates that damage microbial DNA .
Biological Activities
The following table summarizes the biological activities associated with 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide and related compounds:
Case Studies and Research Findings
Several studies have highlighted the biological activity of nitrobenzamide derivatives, including 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide:
- Anticancer Screening : A study conducted on a library of compounds identified several nitrobenzamides as effective against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Research indicated that nitro derivatives could significantly reduce inflammation markers in animal models, confirming their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Efficacy : Various nitro-containing compounds were tested against bacterial strains, showing promising results in inhibiting growth and survival, thus supporting their use in treating infections .
Pharmacokinetics
Understanding the pharmacokinetic properties of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide is crucial for its development as a therapeutic agent:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Nitro groups are often metabolized to reactive intermediates, which can affect both efficacy and toxicity.
- Excretion : Primarily excreted via renal pathways after metabolic conversion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
